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Compound of Interest

Compound Name:

3-Hydroxy-2-

(trifluoromethyl)pyridine-4-

methanol

CAS No.: 1227515-05-0

Cat. No.: B1408559

Get Quote

Executive Summary & Molecule Analysis
3-Hydroxy-2-(trifluoromethyl)pyridine-4-methanol is a high-value heterocyclic building

block, often utilized in the synthesis of kinase inhibitors and agrochemicals. Its unique

substitution pattern—combining a lipophilic electron-withdrawing trifluoromethyl group (-CF

) with two hydrophilic hydrogen-bonding moieties (-OH, -CH

OH)—creates a complex solubility landscape ("Janus-faced" molecule).

Understanding its solubility is critical for:

Reaction Solvent Selection: Maximizing concentration/throughput.

Purification: Designing effective crystallization antisolvent systems.

Extraction: Optimizing liquid-liquid extraction (LLE) based on pH-dependent speciation.
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Physicochemical Profile (Calculated & Structural SAR)
Property Value (Est.) Mechanistic Insight

Molecular Weight ~193.12 g/mol
Small molecule, favorable

kinetics.

LogP (Octanol/Water) 1.2 – 1.5

The -CF

group significantly increases

lipophilicity compared to

Pyridoxine (Vitamin B6),

shifting solubility toward

organic solvents.

pKa (3-OH) 7.5 – 8.2

The electron-withdrawing -CF

(ortho) and pyridine ring

increase acidity compared to

phenol (pKa 10).

pKa (Pyridine N) < 2.0

Highly suppressed basicity due

to the strong inductive effect of

the adjacent -CF

and -OH groups.

H-Bond Donors 2

Phenolic -OH and Aliphatic -

CH

OH.

H-Bond Acceptors 4+
Pyridine N, Oxygens,

Fluorines.

Solubility Landscape
The solubility of this compound is governed by the competition between the hydrophobic

fluorinated domain and the hydrophilic hydroxyl domain.

Solvent Class Compatibility Table
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Solvent Class
Representative
Solvents

Solubility Rating
Thermodynamic
Rationale

Polar Protic
Methanol, Ethanol,

IPA
High

Strong H-bonding

interactions match the

solute's dual -OH

groups. Best for

reaction media.

Polar Aprotic DMSO, DMF, DMAc Very High

Disrupts

intermolecular H-

bonds of the crystal

lattice; excellent for

stock solutions.

Esters/Ketones Ethyl Acetate, Acetone Moderate

Good for extraction;

solubility decreases

significantly at low

temperatures (ideal

for crystallization).

Chlorinated DCM, Chloroform Moderate

Soluble due to

lipophilic -CF

interaction, but limited

by H-bond network.

Non-Polar
Hexane, Heptane,

Toluene
Poor

The high polarity of

the H-bond network

prevents dissolution.

Ideal antisolvents.

Aqueous Water pH Dependent

Low at neutral pH;

High at pH > 9

(formation of

phenolate anion).

Thermodynamic Modeling (Hansen Solubility
Parameters)
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To predict solubility in novel solvent mixtures, we utilize the Hansen Solubility Parameters

(HSP). The solute's interaction radius (

) relative to the solvent is defined by:

(Dispersion): Driven by the aromatic ring and -CF

.

(Polarity): Driven by the pyridine dipole and -OH.

(H-bonding): Driven by -OH and -CH

OH.

Process Insight: For crystallization, select a solvent pair where the

is maximized (e.g., Methanol solvent vs. Heptane antisolvent).

Experimental Protocols
Protocol: Gravimetric Solubility Determination (Shake-
Flask Method)
This is the "Gold Standard" method for generating saturation data.

Reagents: High-purity solute (>98%), HPLC-grade solvents. Equipment: Temperature-

controlled orbital shaker, 0.45 µm PTFE syringe filters.

Step-by-Step Workflow:

Preparation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed glass vial.

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours to ensure

thermodynamic equilibrium.

Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-

warmed syringe filter (to prevent precipitation during filtration).

Quantification:
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Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

HPLC (Preferred): Dilute filtrate and analyze against a standard curve.

Protocol: pH-Dependent Extraction Profile
Due to the acidic 3-OH group, solubility can be toggled via pH.

Dissolution: Dissolve compound in Ethyl Acetate.

Basic Wash: Extract with 0.1 M NaOH. The compound deprotonates (forming the phenolate)

and partitions into the aqueous phase.

Acidification: Separate the aqueous layer and acidify to pH 4-5 with HCl. The compound re-

protonates and precipitates or can be back-extracted into organic solvent.

Process Optimization & Visualization
Crystallization Decision Tree
The following logic flow guides the selection of purification methods based on the solubility data

derived above.
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Figure 1: Decision matrix for crystallization process development based on thermal solubility

curves.

pH-Switching Extraction Workflow
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Figure 2: Purification via pH-swing extraction, leveraging the acidity of the 3-OH group

enhanced by the 2-CF3 moiety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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